molecular formula C39H49NO13 B1264456 甲基(1S,10S,12S,13R,21S,23S)-23-(二甲氨基)-4,8,12-三羟基-10-[(2R,3R,4R,5S,6S)-4-羟基-3,5-二甲氧基-4,6-二甲氧基氧杂环-2-基]氧基-1,12-二甲基-6,17-二氧代-25-氧杂六环[19.3.1.02,19.05,18.07,16.09,14]二十五-2,4,7(16),8,14,18-六烯-13-羧酸酯

甲基(1S,10S,12S,13R,21S,23S)-23-(二甲氨基)-4,8,12-三羟基-10-[(2R,3R,4R,5S,6S)-4-羟基-3,5-二甲氧基-4,6-二甲氧基氧杂环-2-基]氧基-1,12-二甲基-6,17-二氧代-25-氧杂六环[19.3.1.02,19.05,18.07,16.09,14]二十五-2,4,7(16),8,14,18-六烯-13-羧酸酯

货号 B1264456
分子量: 739.8 g/mol
InChI 键: MAZYQGHSTXUZJF-ZBRHGPMOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nogalamycin is an anthracycline and a methyl ester. It has a role as an antineoplastic agent.

科学研究应用

合成技术

  • 研究深入探讨了复杂有机化合物的合成,包括具有多个官能团和立体中心的化合物,这对于药品和先进材料的开发至关重要。例如,线形紫杉烷二萜 pygmaeocine E 的合成涉及一系列复杂的反应,突出了合成化学中采用的复杂方法(Matsumoto et al., 1996)

催化反应

  • 化学和立体选择性反应,例如双铑(II)催化的反应,在复杂分子的高效和选择性合成中起着重要作用,可应用于新药和新材料的开发(Yakura et al., 1999)

不对称合成

  • 聚酮螺环缩酮的非迭代不对称合成是创建具有高立体选择性和对映选择性的复杂分子结构的一个例子,这对于制药行业至关重要(Meilert et al., 2004)

化学反应和机理

  • 了解特定官能团(例如 3-(二甲氨基)-2H-氮杂丙烯)与其他化合物的反应可以导致合成具有潜在应用于各个领域(包括农业和医学)的新型分子(Obrech et al., 1988)

合成应用

  • 从 1,3,5-三氧代-9-吖啶酮衍生物合成吖啶环素展示了创建具有在药物化学和材料科学中应用的复杂有机分子的潜力(Herath et al., 2004)

属性

产品名称

methyl (1S,10S,12S,13R,21S,23S)-23-(dimethylamino)-4,8,12-trihydroxy-10-[(2R,3R,4R,5S,6S)-4-hydroxy-3,5-dimethoxy-4,6-dimethyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate

分子式

C39H49NO13

分子量

739.8 g/mol

IUPAC 名称

methyl (1S,10S,12S,13R,21S,23S)-23-(dimethylamino)-4,8,12-trihydroxy-10-[(2R,3R,4R,5S,6S)-4-hydroxy-3,5-dimethoxy-4,6-dimethyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate

InChI

InChI=1S/C39H49NO13/c1-16-33(48-7)39(4,47)34(49-8)36(51-16)52-24-15-37(2,46)29(35(45)50-9)20-12-21-27(31(43)25(20)24)32(44)28-23(41)13-22-19(26(28)30(21)42)11-18-10-17(40(5)6)14-38(22,3)53-18/h12-13,16-18,24,29,33-34,36,41,43,46-47H,10-11,14-15H2,1-9H3/t16-,17-,18+,24-,29-,33-,34-,36-,37-,38-,39+/m0/s1

InChI 键

MAZYQGHSTXUZJF-ZBRHGPMOSA-N

手性 SMILES

C[C@H]1[C@@H]([C@@]([C@H]([C@@H](O1)O[C@H]2C[C@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)C[C@H]7C[C@@H](C[C@@]6(O7)C)N(C)C)O)C(=O)OC)(C)O)OC)(C)O)OC

SMILES

CC1C(C(C(C(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)CC7CC(CC6(O7)C)N(C)C)O)C(=O)OC)(C)O)OC)(C)O)OC

规范 SMILES

CC1C(C(C(C(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)CC7CC(CC6(O7)C)N(C)C)O)C(=O)OC)(C)O)OC)(C)O)OC

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (1S,10S,12S,13R,21S,23S)-23-(dimethylamino)-4,8,12-trihydroxy-10-[(2R,3R,4R,5S,6S)-4-hydroxy-3,5-dimethoxy-4,6-dimethyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
Reactant of Route 2
methyl (1S,10S,12S,13R,21S,23S)-23-(dimethylamino)-4,8,12-trihydroxy-10-[(2R,3R,4R,5S,6S)-4-hydroxy-3,5-dimethoxy-4,6-dimethyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
Reactant of Route 3
methyl (1S,10S,12S,13R,21S,23S)-23-(dimethylamino)-4,8,12-trihydroxy-10-[(2R,3R,4R,5S,6S)-4-hydroxy-3,5-dimethoxy-4,6-dimethyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (1S,10S,12S,13R,21S,23S)-23-(dimethylamino)-4,8,12-trihydroxy-10-[(2R,3R,4R,5S,6S)-4-hydroxy-3,5-dimethoxy-4,6-dimethyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
Reactant of Route 5
methyl (1S,10S,12S,13R,21S,23S)-23-(dimethylamino)-4,8,12-trihydroxy-10-[(2R,3R,4R,5S,6S)-4-hydroxy-3,5-dimethoxy-4,6-dimethyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
Reactant of Route 6
methyl (1S,10S,12S,13R,21S,23S)-23-(dimethylamino)-4,8,12-trihydroxy-10-[(2R,3R,4R,5S,6S)-4-hydroxy-3,5-dimethoxy-4,6-dimethyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。